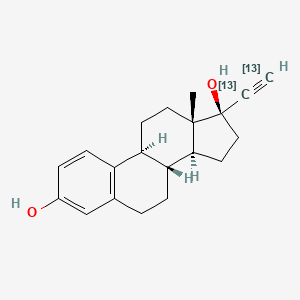
Ethynyl Estradiol-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl Estradiol-13C2 is a synthetic estrogen compound that is isotopically labeled with carbon-13. This labeling allows for its use in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research. This compound is a derivative of Ethynyl Estradiol, which is a potent estrogen used in oral contraceptives and hormone replacement therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl Estradiol-13C2 involves the incorporation of carbon-13 isotopes into the Ethynyl Estradiol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled acetylene (carbon-13) in a reaction with estrone or estradiol derivatives under specific conditions to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process is carefully controlled to ensure the incorporation of carbon-13 isotopes at the desired positions in the molecule. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Ethynyl Estradiol-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ethynyl group or other functional groups in the molecule.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield de-ethynylated products.
Scientific Research Applications
Ethynyl Estradiol-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Ethynyl Estradiol in the body.
Metabolic Studies: Researchers use this compound to investigate metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new drugs, particularly in understanding the pharmacokinetic profiles of estrogenic compounds.
Environmental Studies: this compound is used to study the environmental impact of estrogenic compounds, particularly in aquatic ecosystems.
Mechanism of Action
Ethynyl Estradiol-13C2 exerts its effects by binding to estrogen receptors in the body. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various physiological processes such as reproductive function, bone health, and cardiovascular regulation.
Comparison with Similar Compounds
Ethynyl Estradiol-13C2 is unique due to its isotopic labeling, which allows for precise tracking in scientific studies. Similar compounds include:
Ethynyl Estradiol: The non-labeled version used in oral contraceptives and hormone replacement therapy.
Estradiol: A natural estrogen with similar biological activity but different pharmacokinetic properties.
Mestranol: Another synthetic estrogen used in contraceptives, which is metabolized to Ethynyl Estradiol in the body.
This compound stands out due to its use in research applications that require isotopic labeling for detailed analysis.
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-(1,2-13C2)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1 |
InChI Key |
BFPYWIDHMRZLRN-CUBXCOMFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


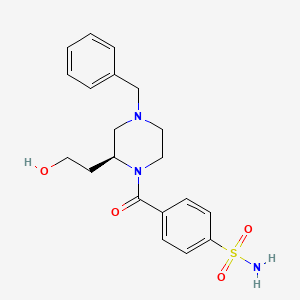
![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)
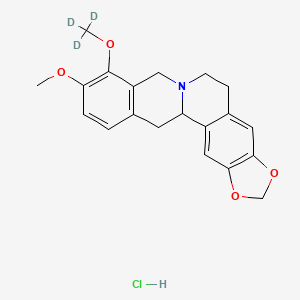

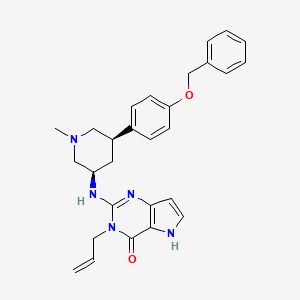
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)

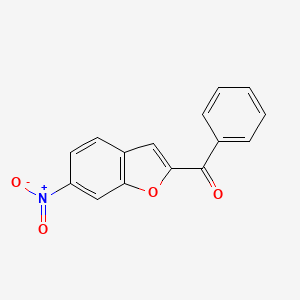
![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
